Methyl 2-(3-isopropylureido)acetate
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Overview
Description
Methyl acetate is a clear, colorless liquid with a characteristic fruity odor . It is a solvent with a wide variety of manufacturing uses that is miscible with most other organic solvents, and slightly soluble in water .
Synthesis Analysis
Methyl acetate can be produced by catalytic esterification of acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor . This research was done to produce methyl acetate by a microwave method as it is more effective and efficient than the conventional methods .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy . For example, in the 1H NMR of methyl acetate, the two signals are at 2.0 and 3.6 ppm represents the two sets of protons in methyl acetate have resonance frequencies about 2.0 and 3.6 parts per million higher than the resonance frequency of the TMS protons .Chemical Reactions Analysis
Esters, like methyl acetate, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile .Physical and Chemical Properties Analysis
Methyl acetate is a solvent with a wide variety of manufacturing uses that is miscible with most other organic solvents, and slightly soluble in water . It is used as a solvent for cellulose, plastics, oil and fats .Safety and Hazards
Methyl acetate is quite flammable in both its liquid and vapor forms, and it may be harmful if swallowed or inhaled . The Occupational Safety and Health Administration has set a permissible exposure limit (PEL) of 250 ppm (950 mg/m3) over an eight-hour time-weighted average for workers handling isopropyl acetate .
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and any resulting changes are subject to further investigation .
Biochemical Pathways
These pathways are responsible for producing isopentenyl diphosphate (IPP) and dimethylallyl diphospahte (DMAPP), the central intermediates in the biosynthesis of isoprenoids .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target sites in the body .
Action Environment
Such factors could include pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Cellular Effects
It is not clear how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Properties
IUPAC Name |
methyl 2-(propan-2-ylcarbamoylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-5(2)9-7(11)8-4-6(10)12-3/h5H,4H2,1-3H3,(H2,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDDVLSOJBVTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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